molecular formula C18H12N4O4 B5196773 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine

7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine

Cat. No. B5196773
M. Wt: 348.3 g/mol
InChI Key: GPEFCJMKKRHHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine, also known as NBD-PhOx, is a fluorescent probe used in scientific research to study various biological processes. This compound is a popular tool for imaging and measuring intracellular pH, calcium ions, and protein-protein interactions.

Mechanism of Action

The mechanism of action of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine involves the interaction between the compound and biological molecules. The fluorescence of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is sensitive to changes in pH, calcium ion concentration, and protein-protein interactions. When 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine interacts with these molecules, the resulting fluorescence changes, allowing researchers to monitor these biological processes.
Biochemical and Physiological Effects:
7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine has minimal biochemical and physiological effects on living cells. This compound does not interfere with cellular processes or cause toxicity at the concentrations used in scientific research. However, it is important to note that the use of any probe in living cells can potentially affect cellular processes, and researchers should use caution when interpreting results.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is its versatility. This compound can be used to study a wide range of biological processes, including pH, calcium ion concentration, and protein-protein interactions. 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is also relatively easy to use, and the fluorescence can be measured using standard fluorescence microscopy techniques.
One limitation of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is its sensitivity to environmental factors. The fluorescence of this compound can be affected by temperature, pH, and other factors, which can make it difficult to interpret results. Additionally, 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine has a relatively short half-life in living cells, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the use of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine in scientific research. One area of interest is the development of new probes based on the 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine scaffold. Researchers are working to develop new probes that are more sensitive or specific for certain biological processes.
Another future direction is the use of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine in combination with other probes. Researchers are exploring the use of multiple probes to study complex biological processes, such as signal transduction pathways. The use of multiple probes can provide more detailed information about these processes than using a single probe alone.
Finally, researchers are exploring the use of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine in vivo. While this compound has primarily been used in vitro, researchers are working to develop methods for using 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine in living animals. This could provide new insights into biological processes in vivo and lead to new treatments for diseases.

Synthesis Methods

The synthesis of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine involves the reaction between 4-phenoxyaniline and 7-nitrobenzofurazan-4-amine in the presence of potassium carbonate. The product is then purified using column chromatography to obtain a pure compound. This synthesis method is straightforward and yields a high purity product.

Scientific Research Applications

7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research. One of the primary uses of this compound is to measure intracellular pH. 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is a pH-sensitive fluorescent probe that can be used to monitor changes in pH in living cells. This probe has been used to study the pH of lysosomes, mitochondria, and other organelles.
Another application of 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine is to measure calcium ions. This compound can bind to calcium ions, and the resulting fluorescence can be used to monitor changes in calcium ion concentration in living cells. 7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine has been used to study calcium signaling in neurons and other cell types.
7-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-4-amine can also be used to study protein-protein interactions. This compound can be conjugated to proteins, and the resulting fluorescence can be used to monitor protein-protein interactions in living cells. This probe has been used to study protein interactions involved in various biological processes, including signal transduction and gene regulation.

properties

IUPAC Name

4-nitro-N-(4-phenoxyphenyl)-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-22(24)16-11-10-15(17-18(16)21-26-20-17)19-12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEFCJMKKRHHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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